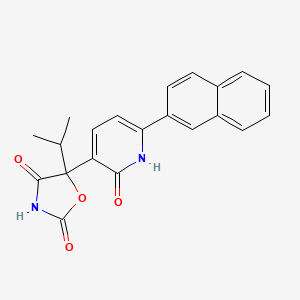

EP3 antagonist 3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H18N2O4 |

|---|---|

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

5-(6-naphthalen-2-yl-2-oxo-1H-pyridin-3-yl)-5-propan-2-yl-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C21H18N2O4/c1-12(2)21(19(25)23-20(26)27-21)16-9-10-17(22-18(16)24)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3,(H,22,24)(H,23,25,26) |

Clave InChI |

HXVAXOYPIPUCRY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1(C(=O)NC(=O)O1)C2=CC=C(NC2=O)C3=CC4=CC=CC=C4C=C3 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the EP3 Receptor Signaling Pathway in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Prostaglandin E2 (PGE2) receptor 3 (EP3), a G-protein coupled receptor, plays a multifaceted and often contradictory role in the inflammatory cascade. While classically known for its anti-inflammatory effects mediated by the inhibition of cyclic AMP (cAMP) production, emerging evidence reveals a more complex signaling repertoire, including pro-inflammatory actions, contingent on the specific receptor isoform, cell type, and inflammatory context. This technical guide provides a comprehensive overview of the EP3 receptor signaling pathway in inflammation, detailing its molecular mechanisms, downstream consequences, and the experimental methodologies used for its investigation. Quantitative data on receptor-ligand interactions and functional responses are summarized, and key signaling and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to the EP3 Receptor in Inflammation

Prostaglandin E2 is a principal mediator of inflammation, orchestrating a wide array of physiological and pathological responses. Its effects are transduced by four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP3 receptor is unique among these due to its coupling to multiple G-proteins and the existence of numerous splice variants, leading to a complex and sometimes opposing range of cellular responses.[1][2] In the context of inflammation, EP3 receptor signaling can modulate pain, fever, vascular permeability, and immune cell function.[3][4][5] While EP2 and EP4 receptors are generally considered pro-inflammatory through their Gs-mediated increase in cAMP, the EP3 receptor's primary signaling through Gi inhibits adenylyl cyclase, thereby lowering cAMP levels and often counteracting the effects of EP2 and EP4. However, this simplistic view is evolving, as studies demonstrate that certain EP3 isoforms can also couple to Gs and Gq, leading to pro-inflammatory outcomes such as mast cell degranulation and enhanced vascular permeability.

Molecular Signaling Pathways of the EP3 Receptor

The diverse functions of the EP3 receptor are a direct result of its ability to couple to various G-proteins, a feature largely determined by its C-terminal splice variant. At least eight isoforms have been identified in humans, each with a distinct C-terminal tail that dictates its signaling capacity.

The Canonical Gαi-Coupled Inhibitory Pathway

The most well-characterized signaling pathway for the EP3 receptor involves its coupling to the inhibitory G-protein, Gαi. Upon binding of PGE2, the activated EP3 receptor facilitates the exchange of GDP for GTP on the Gαi subunit. The Gαi-GTP complex then dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP has several downstream consequences, including the inhibition of Protein Kinase A (PKA) activity. This pathway is fundamental to the EP3 receptor's anti-inflammatory and antinociceptive effects.

Alternative Signaling Pathways

Certain EP3 isoforms, such as EP3C, can couple to the stimulatory G-protein, Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. This can result in pro-inflammatory effects, demonstrating the functional dichotomy of EP3 receptor signaling.

Some EP3 isoforms can also couple to Gαq, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular Ca2+ can trigger various cellular responses, including mast cell degranulation and the release of pro-inflammatory mediators. This pathway is sensitive to pertussis toxin.

The EP3 receptor has also been shown to couple to Gα12/13 proteins, which activate the Rho family of small GTPases. The Rho/Rho-kinase pathway is involved in regulating cell morphology, migration, and smooth muscle contraction, all of which can play a role in the inflammatory response.

Quantitative Data on EP3 Receptor Signaling in Inflammation

The following tables summarize key quantitative data related to EP3 receptor pharmacology and its functional effects in inflammatory models.

Table 1: Pharmacological Properties of EP3 Receptor Ligands

| Compound | Type | Receptor Specificity | Ki (nM) | IC50/EC50 | Reference |

| PGE2 | Endogenous Agonist | EP1, EP2, EP3, EP4 | - | - | |

| ONO-AE-248 | Selective Agonist | EP3 | - | Hyperalgesia at 500 pg/kg | |

| Sulprostone | Agonist | EP1/EP3 | - | IC50: 0.15-0.2 nM (cAMP inhibition) | |

| L-798,106 | Selective Antagonist | EP3 >> EP4 > EP1, EP2 | 0.3 | pA2: 7.48 | |

| ONO-AE3-240 | Selective Antagonist | EP3 | - | - |

Table 2: Functional Effects of EP3 Receptor Modulation in Inflammatory Models

| Model | Modulator | Dose/Concentration | Measured Effect | Quantitative Change | Reference |

| Rat Inflammatory Hyperalgesia | ONO-AE-248 (i.t.) | 100 ng/µL | Mechanical Withdrawal Threshold | Significant attenuation | |

| Mouse Excitotoxic Brain Injury | ONO-AE-248 | 2.5 - 5 nmol | Lesion Volume | Dose-dependent increase | |

| Mouse Model of Venous Inflammation | EP3 knockout | - | Thrombus Formation | Almost completely abolished | |

| Human Breast Cancer Cell Migration | L-798,106 | 100 nM | Migration Rate | Reduced to 54% | |

| Human Breast Cancer Cell Proliferation | L-798,106 | 100 nM | Proliferation | Reduced to 86% | |

| HUVEC Barrier Function | EP3 Agonist | 10 µM | Transendothelial Electrical Resistance (TER) | Significant increase |

Experimental Protocols for Studying EP3 Receptor Signaling

In Vitro cAMP Measurement Assay

This protocol is designed to quantify changes in intracellular cAMP levels in response to EP3 receptor activation or inhibition.

Principle: Gαi-coupled EP3 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP. This change can be measured using competitive immunoassays, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based assays.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture CHO-K1 or HEK293-T cells in appropriate media (e.g., DMEM/F12 with 10% FBS).

-

Transiently transfect cells with a plasmid encoding the human EP3 receptor isoform of interest. Use a mock-transfected (empty vector) group as a negative control.

-

Plate the transfected cells in a 96-well plate and incubate for 18-24 hours.

-

-

Agonist/Antagonist Treatment:

-

For Gαi-coupled inhibition:

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Stimulate cells with forskolin to elevate basal cAMP levels.

-

Add serial dilutions of the EP3 agonist (e.g., sulprostone) and incubate.

-

-

For antagonist studies, pre-incubate cells with the antagonist (e.g., L-798,106) before adding the agonist.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., Cisbio HTRF, Promega cAMP-Glo).

-

Add the detection reagents (e.g., anti-cAMP antibody and labeled cAMP).

-

Incubate to allow for the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence ratio or luminescence) using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the samples and plot dose-response curves to determine IC50 or EC50 values.

-

Murine Air Pouch Model of Inflammation

This in vivo model is used to study local inflammation and the effects of anti-inflammatory compounds.

Principle: A subcutaneous air pouch is created on the back of a mouse, which develops a synovial-like membrane. Injection of an inflammatory stimulus (e.g., carrageenan or LPS) into the pouch induces an inflammatory response characterized by fluid accumulation (exudate) and leukocyte infiltration.

Detailed Methodology:

-

Air Pouch Formation:

-

Anesthetize mice (e.g., C57BL/6) with isoflurane.

-

Inject 3-4 mL of sterile air subcutaneously into the dorsal intrascapular region (Day 0).

-

Re-inflate the pouch with 2-3 mL of sterile air on Days 2 and 4 to maintain the space.

-

-

Induction of Inflammation:

-

On Day 6, inject 1 mL of an inflammatory agent (e.g., 1% carrageenan or 1 µg/mL LPS in PBS) into the pouch.

-

Administer the test compound (e.g., EP3 agonist or antagonist) at a predetermined time relative to the inflammatory stimulus (e.g., immediately before or after).

-

-

Sample Collection and Analysis:

-

At a specific time point after inflammation induction (e.g., 6 or 24 hours), euthanize the mice.

-

Carefully aspirate the inflammatory exudate from the pouch.

-

Wash the pouch with PBS and pool the wash with the exudate.

-

-

Endpoint Measurement:

-

Exudate Volume: Measure the total volume of the collected fluid.

-

Leukocyte Count: Perform a total and differential cell count (e.g., neutrophils, macrophages) using a hemocytometer or an automated cell counter.

-

Mediator Analysis: Centrifuge the exudate and analyze the supernatant for inflammatory mediators (e.g., cytokines, prostaglandins) using ELISA or other immunoassays.

-

Vascular Permeability Assay (Miles Assay)

This assay measures changes in vascular permeability in vivo.

Principle: Evans Blue dye, which binds to serum albumin, is injected intravenously. Under normal conditions, the albumin-dye complex is retained within the vasculature. During inflammation, increased vascular permeability allows the complex to extravasate into the surrounding tissue, causing a blue discoloration.

Detailed Methodology:

-

Dye Injection:

-

Inject Evans Blue dye (e.g., 1% in PBS) intravenously into the tail vein of a mouse.

-

-

Induction of Local Inflammation:

-

After a short circulation time (e.g., 15 minutes), inject the inflammatory stimulus (e.g., PGE2 or an EP receptor agonist) intradermally into a specific site, such as the ear or footpad. Inject a vehicle control into the contralateral site.

-

-

Tissue Collection and Dye Extraction:

-

After a defined period (e.g., 30 minutes), euthanize the animal and excise the tissue at the injection sites.

-

Incubate the tissue in formamide to extract the Evans Blue dye.

-

-

Quantification:

-

Measure the absorbance of the extracted dye using a spectrophotometer (typically at 620 nm).

-

Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of known Evans Blue concentrations. The results are often expressed as µg of dye per mg of tissue.

-

Immunofluorescence for EP3 Receptor Localization

This technique is used to visualize the expression and cellular localization of the EP3 receptor in tissue sections.

Principle: A primary antibody specific to the EP3 receptor binds to the target protein in the tissue. A secondary antibody, conjugated to a fluorescent dye, then binds to the primary antibody, allowing for visualization with a fluorescence microscope.

Detailed Methodology:

-

Tissue Preparation:

-

Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA) to fix the tissues.

-

Dissect the tissue of interest (e.g., dorsal root ganglia, spinal cord) and post-fix in PFA.

-

Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30% in PBS).

-

Embed the tissue in OCT compound and freeze. Cut 10-20 µm thick sections using a cryostat.

-

-

Staining Procedure:

-

Mount the sections on slides and allow them to air dry.

-

Permeabilize the tissue with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding using a blocking solution (e.g., 5% normal goat serum in PBS).

-

Incubate with the primary antibody against the EP3 receptor, diluted in blocking buffer, typically overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

(Optional) Counterstain nuclei with DAPI.

-

Wash the sections and mount with an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained sections using a fluorescence or confocal microscope.

-

Capture images and analyze the localization and intensity of the fluorescent signal to determine the distribution of the EP3 receptor.

-

Conclusion and Future Directions

The EP3 receptor presents a complex and highly context-dependent role in inflammation. Its canonical Gαi-mediated pathway offers clear anti-inflammatory and analgesic potential, making selective EP3 agonists a promising therapeutic strategy for certain inflammatory conditions. However, the existence of multiple isoforms with divergent signaling capabilities, including pro-inflammatory Gαs and Gαq coupling, necessitates a nuanced approach to targeting this receptor. The development of isoform-selective modulators will be critical to harnessing the therapeutic benefits of EP3 signaling while avoiding potential adverse effects. Further research is needed to fully elucidate the specific roles of each EP3 isoform in different inflammatory diseases and to translate the promising pre-clinical findings into effective clinical therapies. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals to advance our understanding and therapeutic exploitation of the EP3 receptor signaling pathway.

References

- 1. Frontiers | Utilization of a highly adaptable murine air pouch model for minimally invasive testing of the inflammatory potential of biomaterials [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Core Mechanism of Selective EP3 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prostaglandin E2 (PGE2) receptor 3 (EP3), a G-protein coupled receptor (GPCR), is a critical mediator in a wide array of physiological and pathological processes. Its involvement in inflammation, pain, thrombosis, and cancer has rendered it a compelling target for therapeutic intervention. Selective EP3 antagonists, by competitively inhibiting the binding of PGE2, offer a promising strategy to modulate these pathways with precision. This technical guide provides an in-depth exploration of the mechanism of action of selective EP3 antagonists, detailing the intricate signaling cascades of the EP3 receptor, quantitative data on antagonist activity, and comprehensive experimental protocols for their characterization.

The Prostaglandin EP3 Receptor and its Signaling Pathways

The EP3 receptor is unique among the four PGE2 receptor subtypes (EP1-4) due to its remarkable ability to couple to multiple G-protein signaling pathways, primarily through alternative splicing of its C-terminal tail. This signaling diversity underscores the complexity of targeting this receptor.[1][2]

The predominant signaling pathway for the EP3 receptor involves coupling to the inhibitory G-protein (Gαi).[3][4] Upon activation by PGE2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP attenuates the activity of protein kinase A (PKA).

However, various splice isoforms of the EP3 receptor can also couple to:

-

Gαs: Leading to the stimulation of adenylyl cyclase and an increase in cAMP.

-

Gαq: Activating phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

-

Gα12/13: Activating the Rho/Rho kinase pathway, which is involved in the regulation of the actin cytoskeleton, cell adhesion, and migration.

Selective EP3 antagonists function by competitively binding to the EP3 receptor, thereby preventing PGE2 from initiating these downstream signaling events.

Signaling Pathway Diagrams

Caption: Diverse signaling pathways of the EP3 receptor and the blocking action of selective antagonists.

Quantitative Data on Selective EP3 Antagonists

The affinity and potency of selective EP3 antagonists are critical parameters in drug development. These are typically quantified by the inhibition constant (Ki) from radioligand binding assays and the half-maximal inhibitory concentration (IC50) from functional assays.

| Compound | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |

| DG-041 | Radioligand Binding | Human | - | 4.6 | |

| FLIPR | Human | - | 8.1 | ||

| L-798,106 | Radioligand Binding | Human | 0.3 | - | |

| ONO-AE3-240 | Radioligand Binding | Human | - | - | |

| ONO-AE3-208 | Radioligand Binding | Human | 30 | - | |

| Compound 13 | Radioligand Binding | Rat | 1 | - | |

| Compound 7 | Radioligand Binding | Human | 4 | - | |

| cAMP Functional Assay | Human | - | 12 |

Key Experimental Protocols

The characterization of selective EP3 antagonists relies on robust in vitro assays. Detailed below are protocols for two fundamental experiments: the radioligand binding assay and the cAMP inhibition assay.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound for the EP3 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells overexpressing the human EP3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-PGE2.

-

Test compounds (selective EP3 antagonists).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in binding buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

150 µL of cell membrane suspension (3-20 µg protein/well).

-

50 µL of test compound or vehicle (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).

-

50 µL of [3H]-PGE2 at a concentration near its Kd.

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the 96-well filter plate.

-

Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Drying: Dry the filter plate for 30 minutes at 50°C.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Assay

This functional assay measures the ability of an EP3 antagonist to block the PGE2-mediated inhibition of cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing the human EP3 receptor.

-

Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (an adenylyl cyclase activator).

-

PGE2 (reference agonist).

-

Test compounds (selective EP3 antagonists).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque microplates.

Protocol:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of PGE2 (typically EC80) in assay buffer.

-

Assay:

-

Aspirate the culture medium.

-

Add 10 µL of the test compound dilutions or vehicle.

-

Pre-incubate for 15-30 minutes at 37°C.

-

Add 10 µL of assay buffer containing a sub-maximal concentration of forskolin and the EC80 concentration of PGE2.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated control (0% inhibition) and the PGE2-inhibited control (100% inhibition).

-

Plot the normalized response against the log concentration of the antagonist.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for a cAMP inhibition assay to characterize EP3 antagonists.

Conclusion

Selective EP3 antagonists represent a promising class of therapeutic agents with the potential to address a range of unmet medical needs. A thorough understanding of their mechanism of action, grounded in the complex signaling of the EP3 receptor, is paramount for their successful development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the characterization and optimization of these novel compounds. The continued exploration of EP3 receptor biology and the development of increasingly selective antagonists will undoubtedly pave the way for new and effective treatments for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opposing effects of prostaglandin E2 receptors EP3 and EP4 on mouse and human β-cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

The Discovery and Development of Novel EP3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The prostaglandin E2 (PGE2) receptor 3 (EP3), a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a multitude of pathologies, including type 2 diabetes, cardiovascular diseases, pain, and overactive bladder.[1][2] Its unique signaling properties and widespread tissue distribution underscore its importance in cellular and physiological processes. This technical guide provides an in-depth overview of the discovery and development of novel EP3 inhibitors, detailing the signaling pathways, key chemical classes of inhibitors, structure-activity relationships (SAR), and the experimental protocols crucial for their evaluation.

The EP3 Receptor and Its Signaling Pathways

The EP3 receptor is one of four subtypes of receptors for PGE2. A defining characteristic of the EP3 receptor is its ability to couple to multiple G proteins, leading to diverse downstream signaling cascades. The primary signaling pathway involves coupling to the inhibitory G protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3] However, evidence also suggests that EP3 can couple to Gs, stimulating cAMP production, and to G13, which activates the Rho signaling pathway.[3] This signaling promiscuity allows the EP3 receptor to elicit varied and sometimes opposing effects in different tissues.

Key Classes of EP3 Inhibitors and Structure-Activity Relationships

The development of selective and potent EP3 antagonists has been a major focus of research. Several chemical scaffolds have been explored, with pyridone-based and acylsulfonamide-based compounds emerging as prominent classes.

Pyridone-Based Antagonists

A novel series of pyridone-based compounds have been identified as potent EP3 antagonists. Optimization of this series has focused on improving in vitro potency, oral bioavailability, and metabolic stability.

Structure-Activity Relationship (SAR) of Pyridone-Based Antagonists:

-

A-Ring: This part of the molecule can be readily modified to maintain or improve EP3 binding affinity and functional activity.

-

Pyridone Core: The central pyridone ring is essential for activity, with limited tolerance for modifications.

-

B-Ring: This region provides a secondary site for optimizing both activity and physicochemical properties.

| Compound | hEP3 Ki (nM) | hEP3 IC50 (nM) |

| 13 | 1 | 2 |

| 43 | 2 | 5 |

Table 1: In vitro activity of representative pyridone-based EP3 antagonists. Data extracted from Zhang et al., 2021.

Acylsulfonamide-Based Antagonists

Acylsulfonamides represent another key class of EP3 inhibitors, with DG-041 being a notable example that progressed to Phase II clinical trials. This class of compounds often features a central indole or indazole scaffold.

Structure-Activity Relationship (SAR) of Acylsulfonamide-Based Antagonists:

-

The N-acylsulfonamide moiety acts as a bioisostere for a carboxylic acid.

-

Substitution on the phenyl and heteroaryl groups attached to the core scaffold significantly influences binding affinity and cellular functional activity.

-

Biaryl compounds with a tethered ortho-substituted acidic moiety have been identified as potent EP3 antagonists.

| Compound | hEP3 Ki (nM) | hEP3 IC50 (nM) |

| 7 | 3.6 | 10 |

| 11 | 10 | 29 |

| 12 | 62 | 114 |

| 26 | 2.5 | 8 |

| 28 | 1.8 | 6 |

Table 2: In vitro activity of representative 7-alkylidenyltetrahydroindazole-based acylsulfonamide EP3 antagonists. Data extracted from Zhang et al., 2021.

Experimental Protocols for EP3 Inhibitor Evaluation

The characterization of novel EP3 inhibitors relies on a series of well-defined in vitro and in vivo assays.

Radioligand Binding Assay

This assay is considered the gold standard for determining the affinity of a compound for its target receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the EP3 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled EP3 ligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of EP3 receptor activation via Gi.

Protocol:

-

Cell Culture and Plating:

-

Culture cells stably expressing the EP3 receptor (e.g., CHO-K1 cells) to 80-90% confluency.

-

Harvest and resuspend the cells in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Dispense the cell suspension into a 384-well plate.

-

-

Compound Addition and Stimulation:

-

Add varying concentrations of the test antagonist to the wells.

-

Add a fixed concentration of an EP3 agonist (e.g., sulprostone) at a concentration that elicits approximately 80% of its maximal effect (EC80).

-

For Gi-coupled receptors, a cAMP-stimulating agent like forskolin is also added to elevate basal cAMP levels, allowing for the measurement of inhibition.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value of the antagonist.

-

In Vivo Intravenous Glucose Tolerance Test (ivGTT)

This in vivo model is particularly relevant for evaluating EP3 inhibitors for the treatment of type 2 diabetes, as it assesses their ability to reverse the suppression of glucose-stimulated insulin secretion (GSIS) induced by an EP3 agonist.

Protocol:

-

Animal Preparation:

-

Fast rats or mice overnight (typically 10 hours), with free access to water.

-

Anesthetize the animals and place catheters for infusion and blood sampling.

-

-

Infusion and Glucose Challenge:

-

Initiate a continuous intravenous infusion of an EP3 agonist (e.g., sulprostone) to suppress GSIS.

-

Administer the EP3 inhibitor test compound, either as a bolus injection or a co-infusion.

-

After a period of stabilization, administer a bolus of glucose (e.g., 0.5 g/kg) intravenously.

-

-

Blood Sampling and Analysis:

-

Collect blood samples at specific time points before and after the glucose challenge (e.g., -10, 0, 2, 5, 10, 15, 30, and 60 minutes).

-

Measure plasma glucose and insulin concentrations for each time point.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for both glucose and insulin.

-

Compare the glucose and insulin profiles between the vehicle-treated and inhibitor-treated groups to determine if the inhibitor can reverse the agonist-induced suppression of GSIS.

-

Drug Discovery and Development Workflow

The discovery and development of novel EP3 inhibitors follow a structured workflow common to many small molecule drug discovery programs.

References

An In-depth Technical Guide to EP3 Receptor Isoforms and Antagonist Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prostaglandin E2 (PGE2) receptor 3 (EP3), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical mediator in a wide array of physiological and pathophysiological processes. Its involvement in inflammation, pain, fever, gastric acid secretion, and uterine contractions makes it a significant target for therapeutic intervention. A key feature of the EP3 receptor is the existence of multiple isoforms, generated through alternative splicing of the PTGER3 gene. These isoforms are identical in their ligand-binding domain and transmembrane regions but diverge in the length and amino acid sequence of their intracellular C-terminal tails. This C-terminal variability is crucial as it dictates the receptor's coupling to different G-proteins, thereby initiating distinct downstream signaling cascades and cellular responses.[1] Understanding the nuanced pharmacology of each EP3 splice variant is paramount for the development of targeted therapeutics with improved efficacy and reduced side effects.

This technical guide provides a comprehensive overview of human EP3 receptor isoforms, their signaling pathways, and the binding affinities of known antagonists. It includes detailed experimental methodologies for the characterization of these interactions and visual representations of key pathways and workflows.

EP3 Receptor Isoforms and Signaling Pathways

In humans, at least eight to ten isoforms of the EP3 receptor have been identified, each with a unique C-terminal tail that determines its G-protein coupling preference.[2][3] While the primary signaling pathway for most EP3 isoforms is through the inhibitory G-protein, Gαi, which leads to a decrease in intracellular cyclic AMP (cAMP) levels, some isoforms have been shown to couple to other G-proteins, leading to a diversity of cellular responses.[4][5]

The differential coupling of EP3 receptor isoforms to various G-proteins is the primary determinant of their functional diversity. The C-terminal tail of each variant interacts with specific Gα subunits, leading to the activation of distinct downstream signaling cascades.

-

Gαi Coupling: Most EP3 isoforms couple to Gαi, which inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.

-

Gαs Coupling: Some isoforms can couple to the stimulatory G-protein, Gαs, leading to an increase in cAMP production.

-

Gαq Coupling: Activation of the Gαq pathway by certain EP3 isoforms leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.

-

Gα12/13 Coupling: Coupling to Gα12/13 can activate the Rho signaling pathway, influencing the actin cytoskeleton and cell motility.

Below are diagrams illustrating the primary signaling pathways of EP3 receptor isoforms.

Data Presentation: Antagonist Binding Affinity

The development of selective antagonists for EP3 receptor isoforms is a key area of research for targeted therapies. The binding affinity of these antagonists is a critical parameter for determining their potency and selectivity. The following table summarizes the available quantitative data for several known EP3 receptor antagonists. It is important to note that isoform-specific binding data is limited in the current literature.

| Antagonist | Receptor/Isoform | Assay Type | Parameter | Value (nM) | Reference |

| L-798,106 | Human EP3 | Radioligand Binding | Ki | 0.3 | |

| Human EP4 | Radioligand Binding | Ki | 916 | ||

| Human EP1 | Radioligand Binding | Ki | > 5000 | ||

| Human EP2 | Radioligand Binding | Ki | > 5000 | ||

| ONO-AE3-240 | Human EP3 | Radioligand Binding | Ki | 0.23 | |

| Human EP1 | Radiolgand Binding | Ki | 590 | ||

| Human EP4 | Radioligand Binding | Ki | 58 | ||

| Human EP2 | Radioligand Binding | Ki | > 10000 | ||

| DG-041 | Mouse EP3γ | Functional Assay (Schild) | pKD | ~0.014 | |

| EP3 antagonist 2 | Human EP3 | Radioligand Binding | Ki | 3.3 | |

| Human EP3 | Functional (cAMP) | IC50 | 30.8 |

Note: The affinity of DG-041 for the mouse EP3 receptor is reported to be similar to its affinity for the human EP3 receptor.

Experimental Protocols

Accurate determination of antagonist binding affinity and functional activity requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key assays used in the characterization of EP3 receptor antagonists.

Radioligand Binding Assay (Competitive)

This assay is considered the gold standard for determining the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human EP3 receptor isoform of interest.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

A fixed volume of cell membrane preparation.

-

A fixed concentration of radiolabeled ligand (e.g., [³H]PGE₂), typically at a concentration near its Kd.

-

Increasing concentrations of the unlabeled antagonist.

-

For determination of non-specific binding, a separate set of wells should contain a high concentration of an unlabeled EP3 agonist (e.g., PGE₂ or sulprostone).

-

For determination of total binding, antagonist is replaced with assay buffer.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the free radioligand will pass through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filtermat and add scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement (for Gαi-coupled isoforms)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production in cells expressing a Gαi-coupled EP3 receptor isoform.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the Gαi-coupled EP3 isoform of interest in a suitable medium.

-

Plate the cells in a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with various concentrations of the EP3 antagonist for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of an EP3 agonist (e.g., sulprostone or PGE₂) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin). The agonist concentration should be at its EC₈₀ to ensure a robust response.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the antagonist concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value of the antagonist.

-

Functional Assay: Intracellular Calcium Mobilization (for Gαq-coupled isoforms)

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium in cells expressing a Gαq-coupled EP3 receptor isoform.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the Gαq-coupled EP3 isoform in a suitable medium in a black-walled, clear-bottom 96- or 384-well plate.

-

-

Dye Loading:

-

Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in the presence of probenecid (to prevent dye extrusion) for a specific time (e.g., 30-60 minutes) at 37°C.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add various concentrations of the EP3 antagonist to the wells and incubate for a short period.

-

Add a fixed concentration (EC₈₀) of an EP3 agonist and immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response as a function of the antagonist concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value of the antagonist.

-

Conclusion

The multiplicity of EP3 receptor isoforms and their differential signaling capabilities present both a challenge and an opportunity in drug development. A thorough understanding of the binding affinities and functional effects of antagonists at each specific isoform is crucial for designing selective and effective therapeutics. The experimental protocols detailed in this guide provide a framework for the robust characterization of such compounds. Future research focused on elucidating the complete pharmacological profile of antagonists across all human EP3 receptor isoforms will be instrumental in advancing the development of novel treatments for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 3. 7tmantibodies.com [7tmantibodies.com]

- 4. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Physiological functions of the prostaglandin E2 EP3 receptor

An In-depth Technical Guide to the Physiological Functions of the Prostaglandin E2 EP3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal prostanoid that exerts a wide array of biological effects, mediating physiological and pathological processes ranging from inflammation and pain to cardiovascular homeostasis and metabolic regulation. Its actions are transduced by a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. Among these, the EP3 receptor is particularly complex due to the existence of multiple splice variants that couple to different G-proteins, leading to diverse and sometimes opposing cellular responses. This document provides a comprehensive overview of the physiological functions of the EP3 receptor, its signaling pathways, and its role in disease, with a focus on quantitative data and experimental methodologies.

Molecular Biology of the EP3 Receptor

The human EP3 receptor is encoded by the PTGER3 gene located on chromosome 1p31.1. The receptor is a 53kDa protein characterized by seven transmembrane domains typical of GPCRs. A key feature of the EP3 receptor is the generation of multiple isoforms through alternative splicing of its C-terminal tail. In humans, at least six distinct isoforms have been identified (hEP3-I, -II, -III, -IV, -I', and -VI), while mice have three major isoforms (EP3α, EP3β, and EP3γ).[1][2][3][4] These isoforms share an identical sequence for the seven transmembrane helices but differ in the length and amino acid composition of their intracellular C-terminal domains.[2] This variation in the C-terminus is critical as it dictates the receptor's coupling to different G-proteins and subsequent intracellular signaling cascades.

Signaling Pathways of the EP3 Receptor

The diverse physiological effects of the EP3 receptor are a direct consequence of its ability to couple to multiple G-proteins, including Gαi, Gαs, Gαq, and Gα12. The specific G-protein activated depends on the particular splice variant expressed in a given cell type.

-

Gαi Pathway (Inhibitory): The most common signaling pathway for EP3 receptors involves coupling to Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is responsible for many of the inhibitory effects of EP3 activation, such as the suppression of insulin secretion and the reduction of cardiac contractility.

-

Gαs Pathway (Stimulatory): Some EP3 splice variants can couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.

-

Gαq Pathway (Calcium Mobilization): Certain EP3 isoforms can also couple to Gαq, activating phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

Gα12/13 Pathway (RhoA Activation): EP3 receptors can also signal through Gα12/13 to activate the RhoA/ROCK pathway, which is involved in processes such as smooth muscle contraction and cell migration.

Below is a diagram illustrating the major signaling pathways of the EP3 receptor.

Caption: Major signaling pathways of the PGE2 EP3 receptor.

Physiological Functions of the EP3 Receptor

The EP3 receptor is widely expressed throughout the body and plays a crucial role in a multitude of physiological processes.

Nervous System

The EP3 receptor is extensively distributed in the central and peripheral nervous systems, where it modulates neurotransmission, autonomic function, and nociception. Immunohistochemical studies in rats have revealed strong EP3 receptor immunoreactivity in regions such as the thalamus, hypothalamus, periaqueductal gray, and dorsal horn of the spinal cord. It is also found in sensory ganglia, the locus coeruleus, and raphe nuclei, suggesting a role in regulating noradrenergic and serotonergic systems.

A key function of the EP3 receptor in the central nervous system is its involvement in the febrile response. PGE2 in the preoptic area of the hypothalamus acts on EP3 receptors to mediate fever. In the context of pain, the EP3 receptor has a dual role. While PGE2 is generally pronociceptive through EP2 and EP4 receptors, activation of EP3 receptors can produce antinociceptive effects, particularly in inflammatory conditions. This is thought to occur through the inhibition of cAMP synthesis, counteracting the sensitizing effects of other EP receptors.

Cardiovascular System

In the cardiovascular system, the EP3 receptor is involved in the regulation of blood pressure, platelet aggregation, and cardiac contractility. Activation of EP3 receptors generally leads to vasoconstriction. Studies in rodents have shown that central activation of EP3 receptors can cause hypertension.

The EP3 receptor plays a significant pro-aggregatory role in platelets. Its activation enhances platelet aggregation and degranulation in response to various stimuli. This has led to the development of EP3 receptor antagonists as potential anti-thrombotic agents.

In the heart, the EP3 and EP4 receptors have opposing effects on cardiac contractility. Activation of the EP3 receptor reduces cardiac contractility, an effect mediated by the inhibition of cAMP and decreased phosphorylation of phospholamban. Conversely, EP4 receptor activation is protective and enhances contractility.

| Parameter | Agonist/Antagonist | Model | Observed Effect | Reference |

| Platelet Aggregation | EP3 Agonist | Human whole blood | Enhanced platelet activation | |

| Platelet Aggregation | DG-041 (EP3 Antagonist) | Human whole blood | Inhibition of platelet activation | |

| Cardiac Contractility | Sulprostone (EP1/EP3 Agonist) | Isolated mouse heart | Decreased left ventricular developed pressure | |

| Cardiac Contractility | PGE2 | Isolated mouse heart | Decreased left ventricular developed pressure |

Renal System

The EP3 receptor is expressed in various segments of the nephron, including the thick ascending limb and the collecting duct, as well as in the renal vasculature. It plays a role in regulating renal blood flow, salt and water balance. The EP3 receptor can antagonize the effects of vasopressin in the collecting duct, thereby promoting water excretion. However, some studies using kidney tubule-specific EP3 knockout mice have suggested that its role in water homeostasis may not be essential under normal physiological conditions. The EP3 receptor also participates in a negative feedback loop that regulates the expression of cyclooxygenase-2 (COX-2) in the kidney.

Metabolism and Endocrinology

The EP3 receptor is a critical regulator of metabolic processes, particularly in pancreatic islets and adipose tissue.

Pancreatic Islets and Insulin Secretion: The EP3 receptor is expressed in pancreatic β-cells and is a potent inhibitor of glucose-stimulated insulin secretion. Its activation, via coupling to Gαi and potentially the unique Gαz protein, leads to a reduction in cAMP levels, thereby antagonizing the stimulatory effects of incretins like GLP-1. The expression of the EP3 receptor is upregulated in the islets of diabetic models, suggesting its contribution to β-cell dysfunction in type 2 diabetes.

Adipose Tissue: In white adipose tissue, the EP3 receptor is involved in regulating both adipogenesis and lipolysis. It inhibits lipolysis by decreasing cAMP levels, which in turn reduces the activity of hormone-sensitive lipase. EP3 receptor activation also appears to inhibit adipogenesis.

| Parameter | Model | Condition | Observed Effect | Reference |

| Insulin Secretion | Diabetic mouse islets | High glucose | EP3 activation negatively regulates insulin secretion | |

| Lipolysis | Mouse white adipose tissue | EP3 knockout | Augmented lipolysis | |

| Adipogenesis | Mouse white adipose tissue | EP3 knockout | Increased adipogenesis |

Role of the EP3 Receptor in Pathophysiology

Given its diverse physiological roles, dysregulation of EP3 receptor signaling is implicated in a variety of diseases.

Inflammation and Immunity

The EP3 receptor has complex and context-dependent roles in inflammation. While PGE2 is a hallmark of inflammation, EP3 receptor activation can have anti-inflammatory effects in certain models. For instance, in murine models of allergic asthma and contact hypersensitivity, EP3 receptor activation has been shown to suppress inflammation. This is thought to be mediated by the inhibition of pro-inflammatory cytokine and chemokine production in epithelial cells and keratinocytes.

Cancer

The role of the EP3 receptor in cancer is multifaceted and appears to be tumor-type specific. In some cancers, such as certain breast cancers, EP3 receptor expression is associated with improved survival. In contrast, in other contexts, EP3 signaling has been shown to promote tumor-associated angiogenesis and metastasis. For example, host stromal EP3 signaling can induce the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.

Experimental Protocols for Studying EP3 Receptor Function

A variety of experimental techniques are employed to investigate the physiological functions of the EP3 receptor.

Pharmacological Approaches

The use of selective agonists and antagonists is fundamental to elucidating the roles of the EP3 receptor.

-

Selective Agonists:

-

Sulprostone: A potent EP1 and EP3 receptor agonist.

-

ONO-AE-248: A highly selective EP3 receptor agonist.

-

-

Selective Antagonists:

-

ONO-AE3-240: A selective EP3 receptor antagonist.

-

L-798,106: Another selective antagonist for the EP3 receptor.

-

A typical experimental workflow for using these pharmacological tools is outlined below.

Caption: A generalized workflow for pharmacological studies of the EP3 receptor.

Genetically Modified Animal Models

The development of EP3 receptor knockout mice (EP3-/-) has been instrumental in defining its physiological roles in vivo. These models have been used to study the receptor's involvement in pain, inflammation, cardiovascular function, and metabolism. More recently, tissue-specific and inducible knockout models are being used to dissect the cell-type-specific functions of the EP3 receptor, for example, in kidney tubules or pancreatic β-cells.

Molecular and Cellular Biology Techniques

-

Immunohistochemistry and Immunofluorescence: These techniques are used to visualize the distribution of the EP3 receptor protein in various tissues at the cellular and subcellular level.

-

Western Blotting: Used to quantify the expression levels of the EP3 receptor and downstream signaling proteins.

-

Quantitative PCR (qPCR): To measure the mRNA expression levels of the PTGER3 gene and its different splice variants.

-

In Vitro Assays:

-

cAMP Assays: Measurement of intracellular cAMP levels in response to EP3 receptor activation is a key method to determine its coupling to Gαi or Gαs.

-

Calcium Imaging: Used to measure changes in intracellular calcium concentrations to assess Gαq coupling.

-

Patch-Clamp Electrophysiology: To study the effects of EP3 receptor activation on ion channel activity in excitable cells like neurons.

-

Conclusion

The prostaglandin E2 EP3 receptor is a remarkably versatile signaling molecule with a wide range of physiological functions. Its complexity, arising from multiple splice variants and diverse G-protein coupling, allows it to exert fine-tuned and often opposing effects in different tissues and under different physiological conditions. The EP3 receptor's involvement in key pathological processes such as pain, inflammation, diabetes, cardiovascular disease, and cancer makes it an attractive target for therapeutic intervention. Further research into the specific roles of its various isoforms and their downstream signaling pathways will be crucial for the development of novel and highly targeted therapies.

References

- 1. Splice variants of the human EP3 receptor for prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoforms of the EP3 subtype of human prostaglandin E2 receptor transduce both intracellular calcium and cAMP signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Prostaglandin E2 Signaling: A Technical Guide to the Structural Biology of the EP3 Receptor-Ligand Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prostaglandin E2 (PGE2) receptor 3 (EP3), a class A G protein-coupled receptor (GPCR), is a critical mediator of a wide array of physiological and pathophysiological processes, including inflammation, fever, and cardiovascular function. Its ability to couple to multiple G protein signaling pathways, primarily the inhibitory Gαi pathway, makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the structural biology of the EP3 receptor in complex with its endogenous ligand, PGE2, as well as synthetic agonists and antagonists. We present a synthesis of the current understanding of EP3 structure, ligand recognition, and activation mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Introduction

Prostaglandin E2 is a pivotal lipid signaling molecule that exerts its diverse biological effects through four distinct receptor subtypes: EP1, EP2, EP3, and EP4. Among these, the EP3 receptor is unique due to its primary coupling to the inhibitory G protein (Gi), leading to the suppression of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This inhibitory signaling plays a crucial role in modulating cellular responses in various tissues. Furthermore, the EP3 receptor gene (PTGER3) undergoes alternative splicing, giving rise to multiple isoforms with distinct C-terminal tails, which can influence G protein coupling and downstream signaling.[3][4] Understanding the three-dimensional structure of the EP3 receptor in complex with its ligands is paramount for elucidating its mechanism of action and for the rational design of selective therapeutics.

Recent breakthroughs in cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided unprecedented atomic-level insights into the architecture of the EP3 receptor. This guide will delve into these structural revelations, offering a comprehensive overview for researchers and drug developers in the field.

Structural Elucidation of the EP3 Receptor-Ligand Complex

The determination of the high-resolution structures of the human EP3 receptor has been a significant milestone in understanding prostanoid receptor biology. Two key structures have been solved: the crystal structure of EP3 in complex with its endogenous agonist PGE2 and the cryo-EM structure of the EP3-Gi signaling complex.

Crystal Structure of the EP3-PGE2 Complex

In 2018, the crystal structure of the human EP3 receptor bound to PGE2 was solved at a resolution of 2.90 Å (PDB ID: 6AK3).[5] This structure revealed the intricate details of how the endogenous ligand is recognized and accommodated within the receptor's transmembrane domain.

Cryo-EM Structure of the EP3-Gi Signaling Complex

More recently, the cryo-EM structure of the human EP3 receptor in complex with the inhibitory G protein (Gi) was determined at a resolution of 3.4 Å (PDB ID: 7WU9, EMD-32824). This structure provided a snapshot of the active state of the receptor, detailing the conformational changes that occur upon G protein coupling and offering insights into the mechanism of signal transduction.

Quantitative Data on EP3 Receptor-Ligand Interactions

The following tables summarize key quantitative data from structural and functional studies of the EP3 receptor.

| Structure | PDB ID | Method | Resolution (Å) | Ligand | Reference |

| Human EP3-PGE2 | 6AK3 | X-ray Crystallography | 2.90 | Prostaglandin E2 | |

| Human EP3-Gi Complex | 7WU9 | Cryo-EM | 3.4 | Prostaglandin E2 |

Table 1: Structural Data for Human EP3 Receptor Complexes

| Ligand | Ligand Type | Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| Prostaglandin E2 | Agonist | Radioligand Binding | Ki | ~1-3 | Various | |

| Sulprostone | Agonist | cAMP Inhibition | IC50 | 0.42 | CHO | |

| ONO-AE-248 | Agonist | Not Specified | EC50 | Not Specified | Not Specified | |

| L-798,106 | Antagonist | Radioligand Binding | Ki | 0.3 | Not Specified | |

| ONO-AE3-240 | Antagonist | Not Specified | IC50 | Not Specified | Not Specified | |

| DG-041 | Antagonist | Not Specified | Not Specified | Not Specified | Not Specified |

Table 2: Ligand Binding and Functional Potency Data for the EP3 Receptor

Signaling Pathways of the EP3 Receptor

The EP3 receptor primarily signals through the Gαi pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. However, different isoforms of the EP3 receptor can also couple to other G proteins, such as Gαq and Gα12/13, leading to the activation of phospholipase C (PLC) and the RhoA signaling pathway, respectively.

References

- 1. benchchem.com [benchchem.com]

- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural organization of the human prostaglandin EP3 receptor subtype gene (PTGER3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. rcsb.org [rcsb.org]

The Prostaglandin E2 Receptor EP3: A Comprehensive Technical Guide to its Expression, Signaling, and Analysis

For Researchers, Scientists, and Drug Development Professionals

The prostaglandin E2 (PGE2) receptor EP3, a member of the G-protein coupled receptor (GPCR) family, is a critical mediator of a vast array of physiological and pathophysiological processes. Its involvement in inflammation, pain, fever, gastric acid secretion, platelet aggregation, and uterine contractility has positioned it as a significant target for therapeutic intervention. A distinguishing feature of the EP3 receptor is the existence of multiple isoforms generated through alternative splicing of the PTGER3 gene. These splice variants, while sharing identical ligand-binding and transmembrane domains, possess distinct intracellular C-terminal tails. This structural divergence is the cornerstone of their functional versatility, dictating their coupling to different G-proteins and the subsequent activation of unique downstream signaling cascades. A thorough understanding of the expression patterns and functional characteristics of these EP3 receptor isoforms is paramount for the development of targeted therapies with enhanced efficacy and minimized off-target effects.

This technical guide provides an in-depth overview of the current scientific knowledge regarding EP3 receptor expression across various cell types and tissues. It presents quantitative data in a structured format, details the experimental methodologies for the receptor's study, and visualizes its complex signaling pathways and analytical workflows.

Quantitative Expression of the EP3 Receptor

The expression of the EP3 receptor exhibits significant variability across different tissues and cell types. This section summarizes the available quantitative data on EP3 receptor expression, encompassing ligand binding affinities, receptor densities, and mRNA levels.

Ligand Binding Affinity and Receptor Density

Radioligand binding assays are instrumental in quantifying the affinity of ligands for the EP3 receptor (Kd) and the density of the receptor in a given sample (Bmax). The following tables compile data from studies on various human EP3 receptor isoforms.

| Isoform(s) | Ligand | Kd (nM) | Bmax (pmol/mg protein) | Cell Line | Reference |

| Mix of 6 isoforms | [3H]PGE2 | 2.2-5.8 | - | BHK | [1] |

| EP3-I | [3H]PGE2 | - | 0.71 | CHO-K1 | [2] |

| EP3-II | [3H]PGE2 | - | 1.47 | CHO-K1 | [2] |

| EP3-IV | [3H]PGE2 | - | 1.59 | CHO-K1 | [2] |

| EP3A | [3H]PGE2 | - | Up to 3 | Eukaryotic cells |

mRNA Expression Levels

The expression of the PTGER3 gene, which encodes the EP3 receptor, is widespread, with particularly high levels observed in the kidney and pancreas.[1] In human parturition, there is a noted decrease in the mRNA expression of the lower-uterine segment EP3 receptor isoforms II and VI during labor. Furthermore, EP3 receptor expression has been identified as an independent prognostic marker for progression-free survival in endometrial cancer. Studies have shown that EP3 staining intensity differs significantly with the tumor grading in both the overall cohort and the endometrioid carcinoma subgroup.

EP3 Receptor Signaling Pathways

The functional diversity of the EP3 receptor and its splice variants stems from their ability to couple to multiple G-protein families, including Gαi, Gαs, Gαq, and Gα12/13. This differential coupling initiates a variety of intracellular signaling cascades.

Gαi-Mediated Pathway (Inhibition of Adenylyl Cyclase)

The most characterized signaling pathway for the EP3 receptor involves its coupling to the inhibitory G-protein, Gαi. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. All known EP3 receptor isoforms are capable of this signaling pathway, with IC50 values for PGE2-induced inhibition of forskolin-stimulated cAMP accumulation ranging from 0.1 to 3 nM.

References

Unraveling the In Vivo Roles of the EP3 Receptor: A Technical Guide Using Knockout Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prostaglandin E2 (PGE2) receptor 3 (EP3), a G-protein coupled receptor, is a critical mediator in a wide array of physiological and pathophysiological processes. Its activation by its endogenous ligand, PGE2, triggers a cascade of intracellular signaling events that are implicated in inflammation, pain, cardiovascular regulation, metabolism, and cancer biology. The pleiotropic nature of EP3 signaling, often leading to opposing effects depending on the tissue context and isoform expressed, has made it a challenging yet compelling target for therapeutic intervention.

This technical guide provides an in-depth exploration of the in vivo functions of the EP3 receptor as elucidated through the use of knockout mouse models. By genetically ablating the Ptger3 gene, researchers have been able to dissect the precise contributions of this receptor to systemic biology, revealing its nuanced roles in health and disease. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying signaling and experimental frameworks to serve as a comprehensive resource for professionals in the field.

EP3 Receptor Signaling Pathway

The EP3 receptor primarily couples to the inhibitory G-protein, Gαi. Upon activation by PGE2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA), thereby modulating the phosphorylation of downstream targets. This canonical pathway underlies many of the inhibitory effects of EP3 activation. However, the EP3 receptor is unique in its ability to couple to other G-proteins, including Gαq and Gα12/13, leading to the activation of alternative signaling cascades.

Caption: Canonical Gαi-coupled signaling pathway of the EP3 receptor.

Data Presentation: Phenotypic Analysis of EP3 Knockout Mice

The following tables summarize the key quantitative findings from studies utilizing EP3 receptor knockout (EP3-/-) mice compared to their wild-type (WT) littermates across various physiological systems.

Table 1: Metabolic Phenotype

| Parameter | Genotype | Condition | Observation | Reference |

| Body Weight | EP3-/- | High-Fat Diet (HFD) | Significantly increased compared to WT | [1] |

| Adipocyte Size | EP3-/- | HFD | Increased compared to WT | [1] |

| Lipolysis (Isoproterenol-stimulated) | Adipocytes from EP3-/- | In vitro | Lacked PGE2-evoked inhibition | [1] |

| Insulin Sensitivity | EP3-/- | HFD | More severe insulin resistance (hyperglycemia and hyperinsulinemia) | [1] |

| Food Intake | EP3-/- | Chow Diet | Increased compared to WT | [2] |

| Adipogenesis | Preadipocytes from EP3-/- | In vitro | Markedly facilitated differentiation | |

| Glucose Tolerance | β-cell specific EP3 KO | HFD (16 weeks) | Partially protected from glucose intolerance |

Table 2: Cardiovascular Phenotype

| Parameter | Genotype | Condition | Observation | Reference |

| Mean Arterial Pressure (MAP) | EP3-/- | Anesthetized, baseline | 83.7±1.7 mmHg vs. 94.0±2.1 mmHg in WT | |

| Systolic Blood Pressure (SBP) | EP3-/- | Conscious, baseline | 101.1±1.1 mmHg vs. 105.5±1.6 mmHg in WT | |

| Angiotensin II Pressor Response | EP3-/- | Acute or chronic infusion | Attenuated compared to WT | |

| Cardiac Function post-Myocardial Infarction (MI) | Cardiomyocyte-specific EP3 KO | 2 weeks post-MI | Decline in ejection fraction prevented (69.0±0.8% vs. 49.1±5.2% in controls) | |

| Cardiac Hypertrophy and Fibrosis | EP3-/- | 16-18 weeks old | Eccentric cardiac hypertrophy and fibrosis observed | |

| Cardiac Fibrosis post-MI | Cardiomyocyte-specific EP3 KO | 2 weeks post-MI | Significantly lower picrosirius red staining (4.1±1.9% vs. 20.3±5.7% in controls) |

Table 3: Nervous System Phenotype (Pain Perception)

| Parameter | Genotype | Condition | Observation | Reference |

| Mechanical Allodynia (PGE2-induced) | EP1-/- | Intrathecal PGE2 | Absent | |

| Mechanical Hyperalgesia (Inflammation-evoked) | WT | Intrathecal EP3 agonist | Significantly reduced | |

| Nociceptive Neuron Sensitization | Isolated DRG neurons | EP3 agonist application | Counteracted the sensitizing effect of PGE2 | |

| Neuropathic Pain (late-stage mechanical allodynia) | EP3-/- | Spared nerve injury model | Reduced development compared to WT |

Table 4: Angiogenesis and Tumor Growth

| Parameter | Genotype | Condition | Observation | Reference |

| Tumor-associated Angiogenesis | EP3-/- | Sarcoma-180 or Lewis lung carcinoma implantation | Markedly reduced compared to WT | |

| Tumor Growth | EP3-/- | Sarcoma-180 or Lewis lung carcinoma implantation | Markedly suppressed compared to WT | |

| VEGF Expression in Stroma | EP3-/- | Tumor implantation | Markedly reduced compared to WT |

Table 5: Renal Function

| Parameter | Genotype | Condition | Observation | Reference |

| Basal Urine Osmolality | EP3-/- | Normal conditions | Similar to WT | |

| Response to Indomethacin (COX inhibitor) | EP3-/- | Indomethacin treatment | No increase in urine osmolality, unlike WT | |

| Diabetic Polyuria | EP3-/- | Streptozotocin-induced diabetes | Attenuated polyuria and increased urine osmolality compared to diabetic WT | |

| Water Homeostasis | Kidney tubule-specific inducible EP3 KO | Basal and stress conditions | No major effect on water handling |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments frequently employed in the study of EP3 knockout mice.

Generation of EP3 Knockout Mice

The generation of EP3 knockout mice typically involves homologous recombination in embryonic stem (ES) cells to disrupt the Ptger3 gene.

Caption: General workflow for generating knockout mice via gene targeting.

Methodology:

-

Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Ptger3 gene with a selectable marker, such as the neomycin resistance gene (neoR). This construct is flanked by sequences homologous to the regions upstream and downstream of the target exon to facilitate homologous recombination.

-

ES Cell Transfection and Selection: The targeting vector is introduced into pluripotent embryonic stem (ES) cells, typically via electroporation. ES cells that have successfully integrated the vector are selected for using an appropriate antibiotic (e.g., G418 for neoR).

-

Screening for Homologous Recombination: Resistant ES cell clones are screened by PCR and Southern blotting to identify those in which the targeting vector has correctly replaced the endogenous Ptger3 gene through homologous recombination.

-

Generation of Chimeric Mice: Correctly targeted ES cells are injected into blastocysts, which are then surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring (chimeras) are composed of cells from both the host blastocyst and the injected ES cells.

-

Germline Transmission and Breeding: Chimeric mice are bred with wild-type mice. If the targeted ES cells contributed to the germline, the knockout allele will be passed on to the offspring. Offspring are genotyped to identify heterozygotes (EP3+/-).

-

Generation of Homozygous Knockouts: Heterozygous mice are intercrossed to produce homozygous EP3 knockout (EP3-/-) mice, wild-type (EP3+/+), and heterozygous littermates, which serve as experimental controls.

Myocardial Infarction Model in Mice

This surgical procedure involves the ligation of the left anterior descending (LAD) coronary artery to induce a myocardial infarction.

Materials:

-

Anesthetic (e.g., isoflurane, pentobarbital)

-

Rodent ventilator

-

Surgical microscope

-

Fine surgical instruments (forceps, scissors, needle holders)

-

Suture material (e.g., 8-0 silk)

-

ECG monitoring system

-

Heating pad

Procedure:

-

Anesthesia and Ventilation: Anesthetize the mouse and intubate it with a small-gauge cannula connected to a rodent ventilator. Maintain anesthesia throughout the procedure. Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Surgical Incision: Shave the chest area and sterilize with an antiseptic solution. Make a small skin incision over the left side of the thorax.

-

Thoracotomy: Carefully dissect the pectoral muscles to expose the rib cage. Perform a thoracotomy at the fourth intercostal space to open the chest cavity.

-

LAD Ligation: Gently retract the ribs to visualize the heart. The LAD is typically visible on the anterior surface of the left ventricle. Using a fine suture needle, pass an 8-0 silk suture under the LAD.

-

Induction of Infarction: Tightly tie the suture to permanently occlude the LAD. Successful ligation is often confirmed by the immediate appearance of a pale, ischemic area in the myocardium and by changes in the ECG (e.g., ST-segment elevation).

-

Closure: Close the chest wall in layers, ensuring to evacuate any air from the thoracic cavity to prevent pneumothorax. Suture the muscle layers and then the skin.

-

Post-operative Care: Administer analgesics as required. Monitor the mouse closely during recovery until it is ambulatory and resumes normal feeding and drinking.

Glucose and Insulin Tolerance Tests

These tests are fundamental for assessing metabolic function, particularly glucose homeostasis and insulin sensitivity.

Oral Glucose Tolerance Test (OGTT):

-

Fasting: Fast mice for 4-6 hours with free access to water.

-

Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein and measure the glucose concentration using a glucometer.

-

Glucose Administration: Administer a sterile glucose solution (typically 1-2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) and measure glucose levels.

-

Data Analysis: Plot blood glucose concentration against time. The area under the curve (AUC) is calculated to quantify glucose tolerance.

Intraperitoneal Insulin Tolerance Test (IP-ITT):

-

Fasting: Fast mice for 4-6 hours.

-

Baseline Blood Glucose: Measure baseline blood glucose (t=0) from a tail vein blood sample.

-

Insulin Administration: Administer human insulin (typically 0.75 U/kg body weight) via intraperitoneal (IP) injection.

-